molecular formula C13H17N3 B1314412 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile CAS No. 859850-90-1

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

カタログ番号: B1314412
CAS番号: 859850-90-1
分子量: 215.29 g/mol
InChIキー: NNYDAONDPGWBRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYDAONDPGWBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428216
Record name 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-90-1
Record name 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Halogenation to Form 4-(Bromomethyl)benzonitrile

  • Starting Material: 4-Toluenenitrile (0.1 mol)
  • Reagents: N-bromosuccinimide (NBS, 0.11 mol), dibenzoyl peroxide (500 mg)
  • Solvent: Dry carbon tetrachloride (200 mL)
  • Conditions: Reflux under nitrogen atmosphere overnight
  • Workup: Cooling, filtration, concentration of filtrate, addition of hexane (300 mL) to precipitate crystals
  • Purification: Recrystallization from chloroform
  • Yield: Approximately 50%
  • Melting Point: 115-117 °C

This step introduces a bromomethyl group at the para position of benzonitrile, creating 4-(bromomethyl)benzonitrile, a key intermediate for the subsequent substitution reaction.

Nucleophilic Substitution with 1-Methylpiperazine

  • Starting Material: 4-(Bromomethyl)benzonitrile (10.2 mmol)
  • Nucleophile: 1-Methylpiperazine (28 mmol)
  • Solvent: Chloroform (20 mL for bromomethylbenzonitrile, 5 mL for 1-methylpiperazine)
  • Conditions: Stirring at room temperature for 24 hours
  • Workup: Quenching with water, stirring for 30 minutes, extraction with chloroform, drying, and concentration
  • Purification: Washing crystals with hexane
  • Yield: Approximately 35%
  • Melting Point: 65-67 °C
  • Characterization: ESI-MS observed (M+H)+ = 216, consistent with calculated molecular weight (215.2 g/mol)

This nucleophilic substitution replaces the bromine atom with the 4-methylpiperazin-1-yl methyl group, yielding the target compound 3-((4-methylpiperazin-1-yl)methyl)benzonitrile.

化学反応の分析

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile has a wide range of scientific research applications:

作用機序

The mechanism of action of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structural Analogues

Positional Isomers

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
  • CAS : 125743-63-7
  • Key Differences : The methylpiperazinylmethyl group is at the 4-position of the benzonitrile ring.
  • Synthesis : Similar alkylation method using 4-(bromomethyl)benzonitrile and 1-methylpiperazine, yielding 35% pure product with a melting point of 65–67°C .
  • Applications : Used in synthesizing chalcone derivatives with dual MAO-B/AChE inhibitory activity .
Property 3-Substituted Isomer 4-Substituted Isomer
Melting Point Not reported 65–67°C
Biological Activity Kinase inhibitor intermediate Neurodegenerative disease drug candidate
Commercial Availability Yes (≥97% purity) Limited

Derivatives with Modified Piperazine Moieties

3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile
  • CAS : 918479-51-3
  • Structural Variation : Incorporates a phenylethyl group on the piperazine ring.
  • Molecular Weight : 305.42 g/mol .
  • Applications: Potential CNS-targeting agent due to enhanced lipophilicity from the aromatic substituent.
4-((4-(2-Aminoethyl)piperazin-1-yl)methyl)benzonitrile
  • CAS : 1250429-03-8
  • Variation: Aminoethyl group enhances solubility and hydrogen-bonding capacity.
  • Relevance : Explored in drug discovery for improved pharmacokinetics .

Benzonitrile Derivatives with Heterocyclic Modifications

2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]benzonitrile
  • CAS : 763114-25-6
  • Structural Features: Fluorine substitution at the 2-position and an isobenzofuranone group.
  • Applications : Intermediate in PARP inhibitors (e.g., olaparib analogs) with a boiling point of 430.1°C .
3-(4-Oxopiperidin-1-yl)benzonitrile
  • CAS : 250718-98-0
  • Key Difference : Piperazine replaced with 4-oxopiperidine.
  • Synthesis : Achieved via nucleophilic substitution with a reference yield of 28% .
  • Role : Intermediate in analgesics and antipsychotics .

Pharmacologically Active Analogues

Chalcone Derivatives (e.g., 2d–2i in )
  • General Structure : (E)-3-Aryl-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one.
  • Activities : Dual MAO-B/AChE inhibition (IC₅₀ values: 0.1–5 µM), highlighting the importance of the 4-methylpiperazine group for CNS penetration .
Imatinib Intermediate (Compound 29 in )
  • Structure : 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile.
  • Role : Critical for binding to the ABL kinase domain in imatinib, demonstrating the scaffold’s versatility in oncology .

Table 1: Key Physicochemical Properties

Compound Molecular Weight LogP* (Predicted) Water Solubility
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile 215.30 1.8 Moderate
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile 215.30 1.8 Moderate
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile 305.42 3.2 Low

*LogP calculated using ChemAxon software.

生物活性

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

  • Molecular Formula : C13_{13}H17_{17}N3_3
  • Molecular Weight : 215.30 g/mol
  • Melting Point : 65-67 °C

This compound features a benzonitrile moiety substituted with a 4-methylpiperazine group, which is significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological receptors and enzymes, influencing cellular pathways. The specific mechanisms of action for this compound include:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as dipeptidyl peptidase IV, which plays a role in glucose metabolism and insulin secretion.
  • Cell Signaling Modulation : The compound modulates cell signaling pathways, affecting gene expression and cellular metabolism .

Anticancer Properties

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, the compound demonstrated significant cytotoxicity in vitro against human cancer cell lines, with IC50_{50} values indicating its effectiveness in inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibited activity against several bacterial strains, suggesting potential as an antibacterial agent. The structure-function relationship indicates that modifications to the piperazine ring can enhance its antimicrobial efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionModerate
DistributionTissue-specific
MetabolismLiver (CYP450 enzymes)
Elimination Half-LifeVaries (dependent on dosage)

The compound's distribution is influenced by its lipophilicity, which affects its ability to penetrate cellular membranes.

Case Studies and Research Findings

  • Cytotoxic Evaluation : In a study assessing the cytotoxic effects of various derivatives of benzonitrile, this compound was found to have a promising profile against specific cancer types, showing a dose-dependent response in cell viability assays .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that this compound effectively inhibits dipeptidyl peptidase IV, leading to altered metabolic pathways that could benefit conditions like type 2 diabetes .
  • Antimicrobial Testing : A series of antimicrobial assays revealed that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the recommended synthetic routes for 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, in a related synthesis, azide intermediates were generated using methylene chloride as a solvent, with reaction monitoring via TLC and purification via flash chromatography (cyclohexane/ethyl acetate gradient). Optimization includes adjusting equivalents of reagents (e.g., 7.5 equivalents of azido(trimethyl)silane) and reaction time (yields improved from 88% to 96% with extended time) . Key Parameters Table :
ReagentEquivalentsSolventTemperatureYield
Azido(trimethyl)silane7.5CH₂Cl₂50°C88–96%

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Mandatory use of PPE (gloves, goggles, lab coats) and fume hoods is required. Waste must be segregated and processed by certified waste management services to prevent environmental contamination. Contingency plans for spills include neutralization with inert absorbents and immediate ventilation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolves aromatic protons (δ 7.6–7.8 ppm) and nitrile groups (C≡N stretch at ~2228 cm⁻¹ in IR).
  • HRMS : Confirms molecular weight (e.g., [M]+ at m/z 224.0805).
  • TLC : Uses cyclohexane/ethyl acetate (2:1) for monitoring reaction progress .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) is critical. For example, Prof. Lokanath’s team resolved a related quinoline-carbaldehyde derivative’s structure, identifying piperazine-methylbenzonitrile interactions (e.g., hydrogen bonding and π-stacking) . Refinement with SHELXL improves accuracy for high-resolution or twinned data .

Q. What strategies address contradictions in bioactivity data for DDR1/2 inhibitors derived from this scaffold?

  • Methodological Answer :
  • Dose-Response Studies : Test across concentrations (nM–µM) to identify IC50 discrepancies.
  • Structural Analog Screening : Compare with intermediates like 4-(4-hydroxypiperidin-4-yl)benzonitrile to isolate functional group contributions .
  • Kinase Selectivity Profiling : Use assays against off-target kinases (e.g., Trk family) to validate specificity .

Q. How can computational modeling predict intermolecular interactions affecting drug-receptor binding?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with DFT calculations evaluates binding affinities. For example, docking studies on FAK inhibitors identified critical interactions between the nitrile group and kinase hydrophobic pockets .

Q. What analytical approaches resolve synthetic byproducts or impurities in scaled-up reactions?

  • Methodological Answer :
  • HPLC-MS : Detects impurities like 1-(diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine (Impurity E) .
  • Crystallization Screening : Identifies polymorphs or salt forms (e.g., trifluoroacetic acid salts enhance solubility) .

Key Challenges and Solutions

  • Challenge : Low yield in reductive amination.
    Solution : Optimize stoichiometry of NaBH₃CN and pH control (pH 6–7) .
  • Challenge : Crystallization difficulties.
    Solution : Screen co-solvents (e.g., DMSO/water mixtures) and employ anti-solvent diffusion .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。